

# Physical and chemical properties of 2-(Boc-aminomethyl)phenol

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## Compound of Interest

Compound Name: **2-(Boc-aminomethyl)phenol**

Cat. No.: **B023814**

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## In-Depth Technical Guide to 2-(Boc-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Boc-aminomethyl)phenol**, systematically known as tert-butyl (2-hydroxybenzyl)carbamate, is a valuable bifunctional organic compound. Its structure incorporates a phenol group and a Boc-protected aminomethyl group, making it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the phenolic hydroxyl group, while the aminomethyl moiety can be readily deprotected for further functionalization. This guide provides a comprehensive overview of the physical and chemical properties of **2-(Boc-aminomethyl)phenol**, along with detailed experimental protocols for its synthesis and characterization.

## Physical and Chemical Properties

The physical and chemical properties of **2-(Boc-aminomethyl)phenol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{17}NO_3$	<a href="#">[1]</a>
Molecular Weight	223.27 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	
Melting Point	85-87 °C	
Boiling Point	Not available (decomposes)	
Solubility	Soluble in methanol, DMSO, chloroform, and other common organic solvents.	
pKa (Phenolic Hydroxyl)	Estimated to be around 10, similar to other phenols.	
CAS Number	390427-07-3	<a href="#">[1]</a>

## Experimental Protocols

A common and effective method for the synthesis of **2-(Boc-aminomethyl)phenol** involves the protection of the primary amine of 2-(aminomethyl)phenol.

### Synthesis of 2-(Boc-aminomethyl)phenol

**Principle:** This protocol describes the protection of the amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate ( $(Boc)_2O$ ) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of  $(Boc)_2O$ , leading to the formation of the stable carbamate.

#### Materials:

- 2-(Aminomethyl)phenol
- Di-tert-butyl dicarbonate ( $(Boc)_2O$ )
- Sodium bicarbonate ( $NaHCO_3$ ) or Triethylamine (TEA)

- Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 equivalent) in THF or DCM.
- Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution.
- To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
- Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude **2-(Boc-aminomethyl)phenol** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.

## Spectroscopic Data

Characterization of **2-(Boc-aminomethyl)phenol** is typically performed using a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific compound is not readily available, the expected spectral features are described below based on its chemical structure and data from analogous compounds.

### **<sup>1</sup>H NMR Spectroscopy (Expected)**

- $\delta \sim 9.0\text{-}10.0$  ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its chemical shift can be concentration-dependent.
- $\delta \sim 6.7\text{-}7.2$  ppm (multiplet, 4H): Aromatic protons of the benzene ring.
- $\delta \sim 4.8\text{-}5.2$  ppm (broad singlet or triplet, 1H): Amide proton (-NH-).
- $\delta \sim 4.2\text{-}4.4$  ppm (doublet, 2H): Methylene protons adjacent to the nitrogen (-CH<sub>2</sub>-NH-).
- $\delta \sim 1.4\text{-}1.5$  ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>).

### **<sup>13</sup>C NMR Spectroscopy (Expected)**

- $\delta \sim 156\text{-}158$  ppm: Carbonyl carbon of the Boc group (-C=O).
- $\delta \sim 155\text{-}157$  ppm: Carbon of the phenol group attached to the hydroxyl (-C-OH).
- $\delta \sim 120\text{-}130$  ppm: Aromatic carbons.
- $\delta \sim 115\text{-}120$  ppm: Aromatic carbons.
- $\delta \sim 79\text{-}81$  ppm: Quaternary carbon of the tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>).
- $\delta \sim 40\text{-}45$  ppm: Methylene carbon (-CH<sub>2</sub>-NH-).
- $\delta \sim 28\text{-}29$  ppm: Methyl carbons of the tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>).

## Infrared (IR) Spectroscopy (Expected)

- $\sim 3400 \text{ cm}^{-1}$  (broad): O-H stretch of the phenolic hydroxyl group.
- $\sim 3300 \text{ cm}^{-1}$  (sharp): N-H stretch of the carbamate.
- $\sim 2850\text{-}3000 \text{ cm}^{-1}$ : C-H stretches of the aromatic ring, methylene, and tert-butyl groups.
- $\sim 1680\text{-}1700 \text{ cm}^{-1}$  (strong): C=O stretch of the carbamate.
- $\sim 1500\text{-}1600 \text{ cm}^{-1}$ : C=C stretches of the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$ : C-O stretch of the phenol.
- $\sim 1160 \text{ cm}^{-1}$ : C-N stretch.

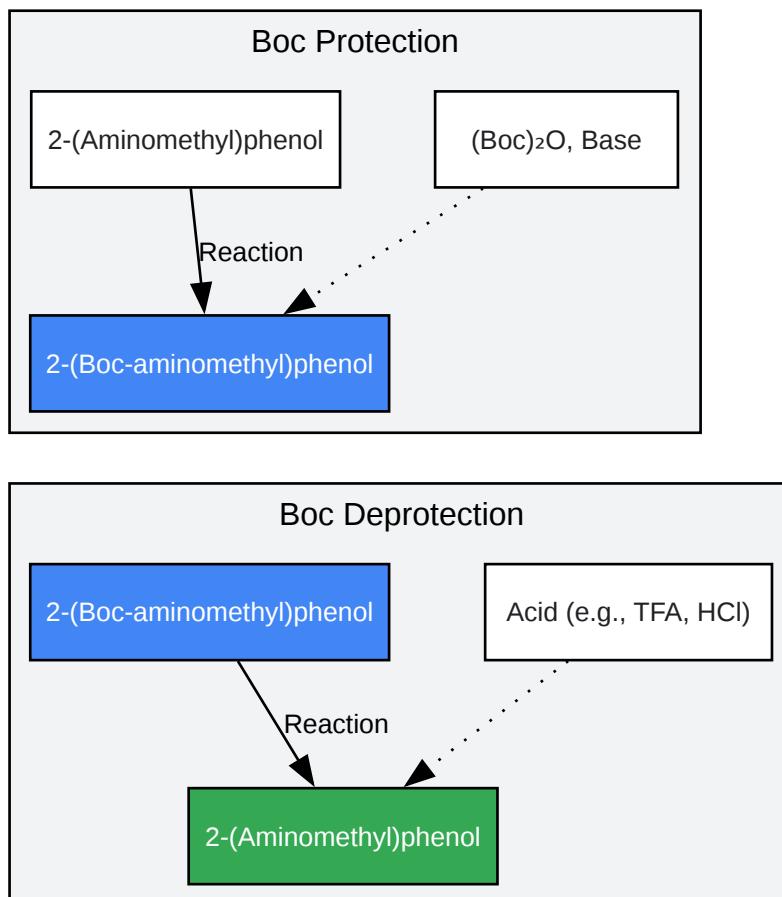
## Mass Spectrometry (Expected Fragmentation)

- Molecular Ion Peak ( $\text{M}^+$ ):  $\text{m/z} = 223$ .
- Loss of isobutylene:  $[\text{M} - 56]^+$ , a common fragmentation for Boc-protected amines, resulting in a peak at  $\text{m/z} = 167$ .
- Loss of the Boc group:  $[\text{M} - 100]^+$ , leading to the 2-(aminomethyl)phenol radical cation at  $\text{m/z} = 123$ .
- Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, potentially leading to a fragment at  $\text{m/z} = 107$  (hydroxytropylium ion).

## Logical Workflow and Relationships

The synthesis and subsequent deprotection of **2-(Boc-aminomethyl)phenol** represent a fundamental workflow in multi-step organic synthesis, particularly in the context of preparing libraries of compounds for drug discovery. This logical relationship is visualized in the following diagram.

## Synthesis and Deprotection of 2-(Boc-aminomethyl)phenol

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Caption: Synthetic workflow for the protection and deprotection of the amino group in 2-(aminomethyl)phenol.

## Applications in Research and Drug Development

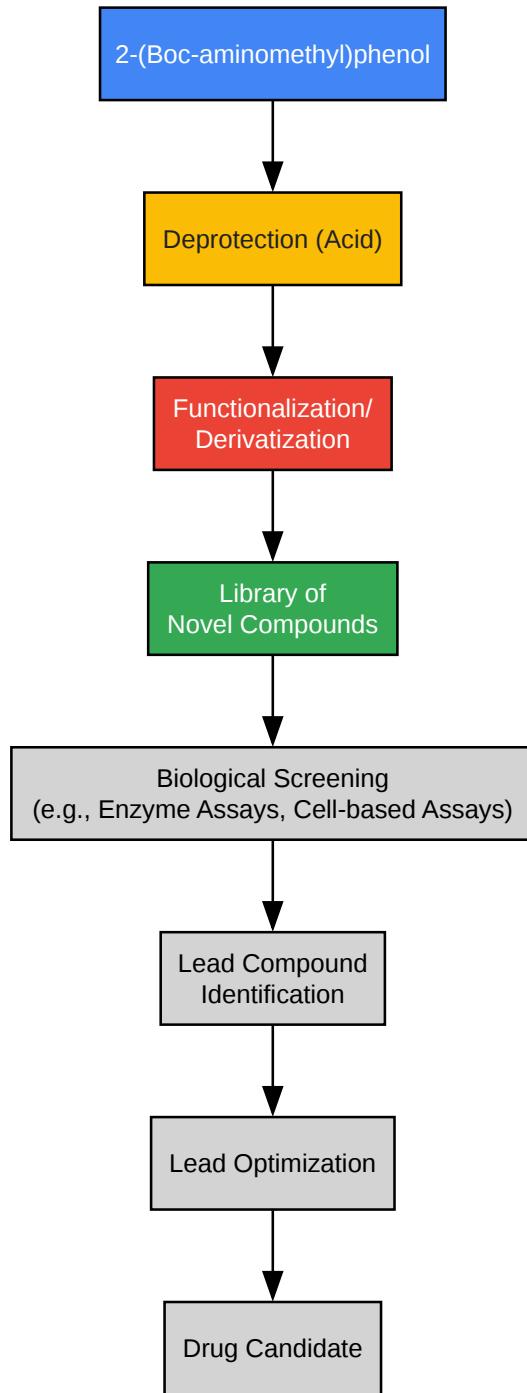
While specific signaling pathways directly modulated by **2-(Boc-aminomethyl)phenol** are not extensively documented in public literature, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

The general class of aminomethylphenols has been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. The Boc-protected form, **2-(Boc-aminomethyl)phenol**, serves as a key precursor in the following areas:

- Scaffold for Combinatorial Chemistry: The ability to selectively deprotect the amine allows for the facile introduction of a wide variety of substituents, enabling the creation of large libraries of related compounds for high-throughput screening in drug discovery programs.
- Synthesis of Ligands for Metal Complexes: The aminomethylphenol core can act as a bidentate ligand for various metal ions. The Boc-protected intermediate allows for controlled synthesis of more elaborate ligand structures.
- Precursor to Bioactive Molecules: Following deprotection and further modification, the resulting aminomethylphenol derivatives can be designed to target specific enzymes or receptors implicated in disease pathways.

The workflow for utilizing this compound in a drug discovery context is illustrated below.

## Workflow for Utilizing 2-(Boc-aminomethyl)phenol in Drug Discovery

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Caption: A generalized workflow for the use of **2-(Boc-aminomethyl)phenol** in a drug discovery program.

## Conclusion

**2-(Boc-aminomethyl)phenol** is a foundational building block for chemical synthesis, offering a convenient and stable precursor for a variety of more complex molecules. Its well-defined physical and chemical properties, coupled with straightforward synthetic and deprotection protocols, make it an invaluable tool for researchers and professionals in the field of drug development and materials science. While direct biological activity of the compound itself is not the primary focus of current research, its role as a versatile intermediate ensures its continued importance in the pursuit of novel and effective therapeutic agents.

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## References

- 1. CAS 390427-07-3: Carbamic acid, [(2-hydroxyphenyl)methyl]-... [cymitquimica.com]
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